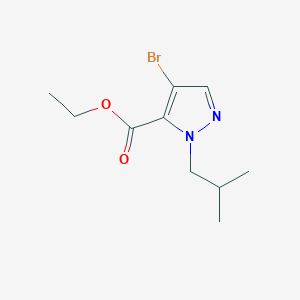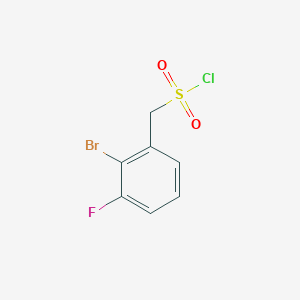
(2-Bromo-3-fluorophenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-3-fluorophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1507690-74-5 . It has a molecular weight of 287.54 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2 . This indicates that the compound consists of a bromine atom, a chlorine atom, a fluorine atom, an oxygen atom, and a sulfur atom attached to a phenyl ring.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 287.54 .Mecanismo De Acción
The mechanism of action of 2-Br-3-F-PMSC is not fully understood. However, it is believed to involve the formation of an intermediate sulfonium salt, which then undergoes further reaction to give the desired product. The reaction is thought to proceed through the formation of an intermediate sulfonium salt, which then undergoes further reaction to give the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-3-F-PMSC are not fully understood. However, it has been shown to have some effects on the metabolism of certain drugs and other molecules. In addition, it has been shown to have some effects on the activity of certain enzymes and other proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Br-3-F-PMSC has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively easy to handle and store, and it is relatively non-toxic. However, it is not suitable for use in reactions that require high temperatures, as it can decompose at temperatures above 50 °C. Additionally, it can react with other reagents and catalysts, which can lead to unwanted side reactions.
Direcciones Futuras
There are several potential future directions for 2-Br-3-F-PMSC. One potential direction is to explore its use in the synthesis of other organic compounds, such as pharmaceuticals and natural products. Additionally, it could be used to synthesize functionalized polymers, surfactants, and other materials. Additionally, it could be used in the synthesis of dyes, catalysts, and catalytic agents. Finally, further research could be conducted to better understand its biochemical and physiological effects.
Métodos De Síntesis
2-Br-3-F-PMSC is synthesized by the reaction of 2-bromo-3-fluorophenol with methanesulfonyl chloride in the presence of a base, typically pyridine. The reaction is carried out in anhydrous conditions at temperatures ranging from 0-50 °C. The reaction is usually complete within 1-2 hours. The product is isolated by filtration and recrystallized from a suitable solvent.
Aplicaciones Científicas De Investigación
2-Br-3-F-PMSC has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, natural products, organometallic compounds, and heterocyclic compounds. It has also been used in the synthesis of functionalized polymers, surfactants, and other materials. Additionally, it has been used in the synthesis of dyes, catalysts, and catalytic agents.
Safety and Hazards
Propiedades
IUPAC Name |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNXIQOZIZVGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)
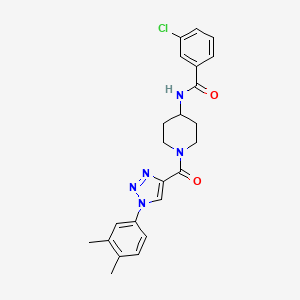
![1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine](/img/structure/B2909769.png)
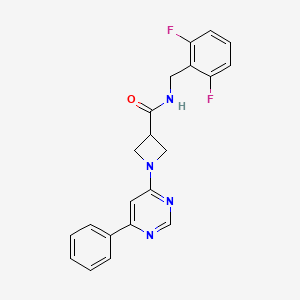
![Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B2909771.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)
![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)
![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)

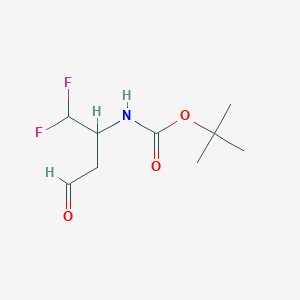
![2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone](/img/structure/B2909783.png)

![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)
